FMOC-(FMOCHMB)PHE-OH

Catalog No.
S1802359
CAS No.
148515-88-2
M.F
C47H39NO8
M. Wt
745.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FMOC-(FMOCHMB)PHE-OH

CAS Number

148515-88-2

Product Name

FMOC-(FMOCHMB)PHE-OH

Molecular Formula

C47H39NO8

Molecular Weight

745.81

FMOC-(FMOCHMB)PHE-OH, also known as N-alpha-Fmoc-N-alpha-(2-Fmoc-oxy-4-methoxybenzyl)-L-phenylalanine, is a building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (chains of amino acids) in a laboratory setting.

Fmoc Protecting Group

The molecule features two Fmoc (Fluorenylmethoxycarbonyl) groups. Fmoc is a protecting group commonly used in SPPS. It safeguards the alpha-amino group (N-terminus) of the amino acid during peptide chain assembly. This protection ensures the desired amino acid is incorporated at the correct position in the peptide sequence. After chain assembly is complete, the Fmoc groups can be selectively removed using mild acidic conditions, allowing for further reactions or purification of the final peptide.

Hmb Protecting Group

FMOC-(FMOCHMB)PHE-OH also contains a unique Hmb (4-methoxybenzyl) protecting group attached to the alpha-amino group through an oxygen linker. The Hmb group offers several advantages in peptide synthesis:

  • Improved Solubility: Studies have shown that Hmb protection can inhibit aggregation of "difficult" peptides, leading to purer products []. This is particularly beneficial for peptides with sequences that tend to clump together during synthesis.
  • Enhanced Fragment Handling: Retention of Hmb groups on cleaved peptide fragments can significantly improve their solubility []. This makes it easier to isolate and purify desired peptide fragments during stepwise synthesis of longer peptides.
  • Byproduct Suppression: Using Hmb-protected derivatives for incorporating aspartic acid (Asp) or asparagine (Asn) residues has been found to suppress the formation of undesired aspartimide and piperidide byproducts [, ]. These byproducts can complicate purification and reduce the yield of the final peptide.

FMOC-(FMOCHMB)PHE-OH, also known as N-Fmoc-N-[2-(Fmoc-oxy)-4-methoxybenzyl]-L-phenylalanine, is a synthetic derivative of phenylalanine that features a fluorenylmethoxycarbonyl (FMOC) protecting group. This compound has a molecular weight of 745.8 g/mol and a molecular formula of C₄₇H₃₉N₁O₈. The FMOC group is widely used in peptide synthesis due to its stability under various conditions and its ease of removal under basic conditions, making it an essential component in solid-phase peptide synthesis (SPPS) .

The primary chemical reaction involving FMOC-(FMOCHMB)PHE-OH is its deprotection, which typically occurs under basic conditions. The FMOC group can be removed using secondary amines such as piperidine or piperazine in polar solvents like dimethylformamide (DMF). This reaction proceeds through an E1cb elimination mechanism, resulting in the formation of a reactive dibenzofulvene intermediate, which can further react with nucleophiles . Additionally, FMOC-(FMOCHMB)PHE-OH can participate in coupling reactions with other amino acids to form peptides.

While specific biological activity data for FMOC-(FMOCHMB)PHE-OH is limited, compounds with similar structures often exhibit various biological functions, including antimicrobial and antitumor activities. The phenylalanine derivative may also influence protein folding and stability due to its incorporation into peptide sequences. Research into related compounds suggests potential applications in drug development and therapeutic interventions .

The synthesis of FMOC-(FMOCHMB)PHE-OH typically involves the following steps:

  • Protection of Phenylalanine: The amino group of phenylalanine is protected using the FMOC group.
  • Formation of the Methoxybenzyl Side Chain: A methoxybenzyl group is introduced at the appropriate position on the phenylalanine backbone.
  • Coupling Reactions: The protected amino acid can be coupled with other amino acids or peptide sequences using standard peptide coupling reagents.
  • Deprotection: The FMOC group is removed to yield the final peptide product .

FMOC-(FMOCHMB)PHE-OH is primarily utilized in peptide synthesis, particularly within SPPS protocols. Its role as a building block allows for the creation of complex peptides that may have therapeutic applications in fields such as oncology and infectious diseases. Additionally, it serves as a model compound for studying reaction mechanisms in organic synthesis and peptide chemistry .

Interaction studies involving FMOC-(FMOCHMB)PHE-OH are crucial for understanding its behavior in biological systems. Research often focuses on how this compound interacts with enzymes or cellular receptors, influencing its potential efficacy as a therapeutic agent. Studies of similar compounds indicate that modifications to the side chains can significantly alter binding affinities and biological activities .

Several compounds share structural similarities with FMOC-(FMOCHMB)PHE-OH, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
Fmoc-Phe-OHFMOC-protected phenylalanineWidely used in SPPS; basic deprotection
Fmoc-Leu-OHFMOC-protected leucineEnhances hydrophobic interactions in peptides
Fmoc-Tyr-OHFMOC-protected tyrosineContains a phenolic hydroxyl group affecting reactivity
Fmoc-Cys(Trt)-OHFMOC-protected cysteine with Trityl groupImportant for disulfide bond formation
Fmoc-Ala-OHFMOC-protected alanineSmaller side chain; useful for studies on peptide folding

FMOC-(FMOCHMB)PHE-OH stands out due to its dual FMOC protection, which enhances stability during synthesis while allowing for selective deprotection strategies not available with simpler derivatives .

The concept of backbone protection emerged as a critical innovation to address challenges in solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation. Early SPPS methods, pioneered by Bruce Merrifield in the 1960s, relied on temporary tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups for α-amino protection. However, these strategies struggled with sequences forming β-sheet structures, which hindered coupling efficiency due to interchain hydrogen bonding. By the 1970s, the introduction of fluorenylmethyloxycarbonyl (Fmoc) chemistry provided a base-labile alternative, enabling milder deprotection conditions. Despite these advances, aggregation remained a barrier for "difficult" peptides until the 1990s, when backbone amide protection strategies—such as the N-(2-hydroxy-4-methoxybenzyl) (Hmb) group—were developed to disrupt hydrogen bonding networks.

Evolution of Fmoc Chemistry in Solid-Phase Peptide Synthesis

Fmoc-based SPPS revolutionized peptide synthesis by eliminating the need for corrosive hydrofluoric acid (HF) required in Boc/Bzl strategies. The Fmoc group, introduced by Carpino and Han in 1970, is cleaved under mild basic conditions (e.g., piperidine), preserving acid-labile side-chain protections like tert-butyl (tBu). This orthogonal protection scheme facilitated automation and compatibility with diverse residues, including phosphorylated and glycosylated amino acids. By the 1980s, Fmoc/tBu became the dominant strategy, supported by innovations such as Wang resin (for C-terminal acids) and pseudoproline dipeptides (to reduce aggregation). The method’s versatility laid the groundwork for integrating advanced backbone protections like Hmb in the 1990s.

The N-(2-hydroxy-4-methoxybenzyl) (Hmb) group, first reported in 1996, marked a breakthrough in synthesizing aggregation-prone peptides. By reversibly protecting backbone amides, Hmb disrupted β-sheet formation, improving solvation and coupling efficiency. Early applications demonstrated its utility in phosphorylated peptides and β-amyloid fragments, which had previously resisted synthesis due to insolubility. For example, Johnson et al. showed that Hmb-substituted glycines in β-amyloid(1–43) prevented premature aggregation, enabling a 28% yield. The Hmb group’s acid lability allowed selective deprotection using trifluoroacetic acid (TFA), aligning with Fmoc/tBu workflows. Subsequent studies optimized Hmb derivatives, such as Fmoc-(FmocHmb)Phe-OH, which combined dual Fmoc protections for enhanced stability during synthesis.

Chemical Identity and Nomenclature

Fmoc-(FmocHmb)Phe-OH (CAS 148515-88-2) is a phenylalanine derivative with orthogonal protections for backbone and side-chain functionalities. Its systematic name is N-Fmoc-N-(2-(Fmoc-oxy)-4-methoxybenzyl)-L-phenylalanine. The structure comprises:

  • Fmoc groups: Two fluorenylmethyloxycarbonyl protections—one for the α-amino group and another for the Hmb moiety’s hydroxyl group.
  • Hmb moiety: A 2-hydroxy-4-methoxybenzyl group attached to the backbone amide nitrogen, which is acetylated by the second Fmoc group.
  • Phenylalanine residue: The core amino acid with a benzyl side chain, typically unprotected in this derivative.

This dual-protection design ensures compatibility with Fmoc SPPS, allowing sequential deprotection of the α-amino group (via base) and Hmb group (via acid).

Significance in Difficult Peptide Synthesis

Fmoc-(FmocHmb)Phe-OH addresses two key challenges in SPPS:

  • Aggregation suppression: By shielding the backbone amide, Hmb disrupts hydrogen bonding, preventing β-sheet formation and improving resin solvation. For example, its use in β-amyloid(1–43) synthesis reduced aggregation, enabling efficient chain elongation.
  • Aspartimide prevention: Hmb protection at Asn/Asp residues mitigates base-induced side reactions (e.g., cyclization) during Fmoc deprotection.

Studies demonstrate that peptides incorporating Hmb-protected residues exhibit higher crude purity and solubility, even in sequences with high hydrophobicity or repetitive motifs. For instance, Hmb-substituted analogues of HIV-1 protease inhibitors showed >10-fold improved synthetic yields compared to unprotected versions.

Table 1: Milestones in Backbone Protection Strategies

YearInnovationImpact on Peptide Synthesis
1963Merrifield’s SPPS with Boc/BzlEnabled stepwise peptide assembly
1970Introduction of Fmoc chemistryBase-labile protection; automation
1996Hmb backbone protectionSolved aggregation in difficult sequences
2000Commercial Fmoc-(FmocHmb)Phe-OHStreamlined synthesis of β-sheet peptides

Molecular Composition and Formula (C47H39NO8)

FMOC-(FMOCHMB)PHE-OH, systematically named N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-phenylalanine, represents a complex amino acid derivative with the molecular formula C47H39NO8 [1] [2]. The compound possesses a molecular weight of 745.81 g/mol, making it a relatively large molecule within the class of protected amino acid derivatives used in peptide synthesis [1] [3]. The Chemical Abstracts Service registry number for this compound is 148515-88-2, providing its unique chemical identifier [1] [2].

The molecular composition includes 47 carbon atoms, 39 hydrogen atoms, one nitrogen atom, and eight oxygen atoms, distributed across multiple functional groups including two 9-fluorenylmethoxycarbonyl protecting groups, a methoxybenzyl moiety, and the core phenylalanine structure [1] [15]. This complex arrangement of atoms results in a highly functionalized molecule designed specifically for solid-phase peptide synthesis applications [22] [29].

PropertyValue
Chemical NameN-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-phenylalanine
CAS Number148515-88-2
Molecular FormulaC47H39NO8
Molecular Weight745.81 g/mol
UNSPSC Code12352209

Structural Features and Stereochemistry

The structural architecture of FMOC-(FMOCHMB)PHE-OH is characterized by the presence of multiple aromatic ring systems and protecting groups that confer specific chemical properties essential for its function in peptide synthesis [15] [29]. The molecule contains a central L-phenylalanine core, which maintains the S-configuration at the α-carbon, ensuring the preservation of natural amino acid stereochemistry [1] [15].

The compound features two distinct 9-fluorenylmethoxycarbonyl groups: one attached directly to the α-amino group of phenylalanine and another incorporated into the 2-Fmoc-oxy-4-methoxybenzyl protecting group [15] [29]. The hydroxymethoxybenzyl group is strategically positioned to provide backbone protection by creating a tertiary amide bond that prevents interchain hydrogen bonding during peptide assembly [30] [29].

The stereochemical configuration is maintained throughout the molecule, with the L-phenylalanine backbone preserving its natural chirality [15] [29]. The multiple aromatic systems, including the fluorenyl rings and the methoxybenzyl moiety, contribute to the compound's structural rigidity and provide unique spectroscopic properties that facilitate monitoring during synthetic procedures [15] [32].

The presence of the methoxy group at the 4-position of the benzyl ring enhances the electron density of the aromatic system, influencing both the chemical reactivity and the protective capabilities of the hydroxymethoxybenzyl group [30] [29]. This structural feature is crucial for the compound's ability to prevent peptide aggregation during solid-phase synthesis [22] [29].

Physical and Chemical Properties

FMOC-(FMOCHMB)PHE-OH exists as a white to off-white powder under standard laboratory conditions [1] [22]. The compound demonstrates excellent stability when stored at temperatures between 2-8°C, which is the recommended storage condition for maintaining its chemical integrity [1] [22]. The powder form facilitates accurate weighing and handling in laboratory settings, supporting its practical application in peptide chemistry research [28].

The compound exhibits high purity specifications, with analytical results showing ≥97.0% purity by high-performance liquid chromatography and ≥85.0% purity by acidimetric analysis [1] [22]. These purity levels are essential for achieving reproducible results in peptide synthesis applications [1] [22].

The multiple aromatic ring systems present in the molecule contribute to strong ultraviolet absorption properties, which prove useful for monitoring reactions and deprotection processes during peptide synthesis [15] [32]. The fluorenyl groups particularly provide characteristic absorption patterns that can be utilized for quantitative analysis [29] [32].

Physical PropertyValue
Physical FormPowder
ColorWhite to off-white
Storage Temperature2-8°C
Purity (HPLC)≥97.0%
Purity (Acidimetric)≥85.0%
Molecular Weight745.81 g/mol

The chemical properties of FMOC-(FMOCHMB)PHE-OH are defined by its multiple functional groups and their respective reactivities [29] [32]. The two 9-fluorenylmethoxycarbonyl protecting groups are base-labile and can be selectively removed under mild conditions using secondary amines such as piperidine [29] [32]. This selective deprotection capability is fundamental for the controlled assembly of peptide sequences during solid-phase synthesis [29] [32].

Spectroscopic Analysis and Structural Elucidation

The spectroscopic characterization of FMOC-(FMOCHMB)PHE-OH can be approached through comparison with related 9-fluorenylmethoxycarbonyl-protected phenylalanine derivatives, as direct spectroscopic data for this specific compound is limited in the literature [9] [10] [11]. Based on the structural analysis of analogous compounds, several characteristic spectroscopic features can be anticipated [9] [10] [11].

Proton nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals for the aromatic protons in the chemical shift range of 7.87-7.19 parts per million, consistent with the multiple aromatic ring systems present in the molecule [10] [11]. The amide NH proton would typically appear around 7.87 parts per million as a doublet with coupling constant values indicating its interaction with adjacent protons [10] [11]. The methylene and methine protons associated with the 9-fluorenylmethoxycarbonyl groups and the α-carbon of phenylalanine would be expected in the range of 4.20-4.13 parts per million [10] [11].

Carbon-13 nuclear magnetic resonance spectroscopy would provide information about the carbonyl carbons, which typically appear in the range of 155-175 parts per million for carbamate and carboxylic acid functionalities [10] [11]. The aromatic carbon signals would be distributed throughout the range of 120-145 parts per million, with specific chemical shifts dependent on the substitution patterns of the individual aromatic rings [10] [11].

Spectroscopic TechniqueExpected Key Signals
1H NMR (DMSO-d6)Aromatic protons (7.87-7.19 ppm), NH (7.87 ppm), CH2/CH (4.20-4.13 ppm)
13C NMR (DMSO-d6)Carbonyl groups (155-175 ppm), Aromatic carbons (120-145 ppm)
ESI-MSMolecular ion peaks [M+Na]+, [M+K]+
FT-IRAmide A (3431 cm⁻¹), Amide I (1687 cm⁻¹), Amide II (1537 cm⁻¹)

Electrospray ionization mass spectrometry would provide molecular ion confirmation through the formation of sodium and potassium adduct ions, which are characteristic of compounds containing multiple oxygen atoms capable of coordinating with alkali metal ions [10] [11]. The molecular ion peak would appear at mass-to-charge ratio values corresponding to the addition of sodium (23 atomic mass units) or potassium (39 atomic mass units) to the molecular weight [10] [11].

Fourier-transform infrared spectroscopy would reveal characteristic absorption bands associated with the amide functionalities present in the molecule [10] [11]. The amide A stretch would typically appear around 3431 cm⁻¹, while the amide I and amide II bands would be observed at approximately 1687 cm⁻¹ and 1537 cm⁻¹, respectively [10] [11]. These spectroscopic signatures are consistent with the carbamate protecting groups and would provide confirmation of the structural integrity of the compound [10] [11].

The synthesis of N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-phenylalanine employs multiple strategic approaches that utilize well-established organic chemistry principles combined with specialized protecting group chemistry. The compound's complex structure, featuring dual 9-fluorenylmethoxycarbonyl protecting groups and a hydroxymethoxybenzyl moiety, requires carefully designed synthetic methodologies to achieve high yields and purity [2].

The primary synthetic strategy involves sequential protecting group installation beginning with the natural L-phenylalanine core. The initial approach utilizes standard Fmoc protection methodology where L-phenylalanine undergoes N-acylation with 9-fluorenylmethyl chloroformate in the presence of sodium carbonate as a base catalyst [3]. This reaction proceeds through a nucleophilic acyl substitution mechanism at temperatures ranging from 0 to 20°C over 22 hours, achieving yields of approximately 82% [3].

The hydroxymethoxybenzyl group installation represents a more sophisticated synthetic challenge. The α-amino group is alkylated with 2-Fmoc-oxy-4-methoxybenzyl bromide under basic conditions using diisopropylethylamine in dichloromethane [2]. This alkylation proceeds at temperatures between 0-25°C and requires multiple hours for complete conversion, typically achieving yields of 85-90% [2].

Multi-step sequential protection strategies have been developed to address potential side reactions and improve overall synthetic efficiency. These approaches involve controlled addition of Fmoc-chloride reagents under specific temperature conditions to ensure selective protection of desired functional groups while minimizing competing reactions [2] [4].

Advanced synthetic routes incorporate dual Fmoc protection strategies that enable orthogonal deprotection during solid-phase peptide synthesis applications. The deprotection kinetics demonstrate that the Fmoc group attached to the α-amino group can be cleaved within 10-20 minutes using piperidine, while the Hmb group remains intact until final trifluoroacetic acid-mediated cleavage [2].

Precursors and Starting Materials

The synthesis of FMOC-(FMOCHMB)PHE-OH requires several key precursors and starting materials, each serving specific functions in the overall synthetic scheme. L-Phenylalanine serves as the fundamental building block, providing the core amino acid structure with molecular formula C₉H₁₁NO₂ and molecular weight 165.19 g/mol [3].

9-Fluorenylmethyl chloroformate functions as the primary protecting group reagent with molecular formula C₁₅H₁₁ClO₂ and molecular weight 274.70 g/mol [3]. This reagent enables the installation of the base-labile Fmoc protecting group that is essential for solid-phase peptide synthesis applications [3] [5].

The specialized 2-Fmoc-oxy-4-methoxybenzyl bromide precursor, with molecular formula C₂₅H₂₁BrO₅ and molecular weight 497.33 g/mol, serves as the source of the hydroxymethoxybenzyl protecting group [2]. This compound is crucial for introducing the backbone protection that prevents peptide aggregation during synthesis [2] [6].

Base catalysts including sodium carbonate (Na₂CO₃, 105.99 g/mol) and diisopropylethylamine (C₈H₁₉N, 129.24 g/mol) facilitate the nucleophilic substitution reactions required for protecting group installation [2] [3]. These bases provide the necessary deprotonation of amino groups while maintaining compatibility with the reaction conditions [7].

Solvent systems play critical roles in the synthetic methodology. Dichloromethane (CH₂Cl₂, 84.93 g/mol) serves as the primary reaction solvent due to its ability to dissolve organic substrates while remaining inert under the reaction conditions [2] [7]. Dimethylformamide (C₃H₇NO, 73.09 g/mol) functions as a polar aprotic co-solvent that enhances substrate solubility when needed [7] [8].

Additional reagents include coupling agents such as N,N'-dicyclohexylcarbodiimide and O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate when the synthesis involves peptide bond formation steps [7] [9]. These materials ensure efficient amide bond formation while minimizing side reactions [7].

Reaction Conditions and Optimization

The synthesis of FMOC-(FMOCHMB)PHE-OH requires precise control of reaction conditions to achieve optimal yields and minimize side reactions. Temperature control represents a critical parameter, with optimal reaction temperatures ranging from 0-25°C depending on the specific synthetic step [2] [3]. Lower temperatures (0-4°C) are particularly important during the initial carbodiimide-mediated coupling reactions to prevent exothermic decomposition and maintain reagent stability [8].

Reaction time optimization varies significantly across different synthetic steps. The initial Fmoc protection of L-phenylalanine requires 22 hours at 0-20°C to achieve complete conversion and 82% yield [3]. Subsequent Hmb group installation reactions typically require 2-24 hours depending on the specific conditions and scale of the reaction [2] [7].

Solvent system selection plays a crucial role in reaction success. Dichloromethane serves as the preferred solvent for most steps due to its ability to dissolve organic substrates while maintaining chemical inertness [7] [8]. However, dimethylformamide is often added as a co-solvent to improve substrate solubility, particularly for Fmoc-amino acids that show limited solubility in pure dichloromethane [8]. The optimal solvent ratio typically ranges from pure dichloromethane to DCM/DMF mixtures depending on substrate requirements [7].

Base concentration optimization requires careful consideration of stoichiometry and reaction mechanism. Typical base concentrations range from 5-10 equivalents relative to the amino acid substrate [7]. Diisopropylethylamine concentrations of 0.6M in N-methylpyrrolidone have been identified as optimal for many coupling reactions [7].

Reagent stoichiometry must be precisely controlled to minimize side reactions and maximize product yield. The optimal Fmoc-chloride stoichiometry typically ranges from 1.0-1.2 equivalents relative to the amino acid substrate [3] [7]. Excess reagent can lead to multiple protection events or undesired side reactions [7].

Atmospheric control under inert conditions (nitrogen or argon) is essential to prevent oxidation and moisture interference [7]. Moisture exclusion is particularly critical during carbodiimide-mediated reactions where water can lead to reagent decomposition and reduced coupling efficiency [8].

Monitoring and analytical methods include high-performance liquid chromatography for reaction progress assessment, nuclear magnetic resonance spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification [10] [11]. Real-time monitoring enables optimization of reaction conditions and early detection of side product formation [10].

Purification Techniques and Quality Control

The purification of FMOC-(FMOCHMB)PHE-OH employs multiple complementary techniques to achieve the high purity levels required for peptide synthesis applications. Crystallization methods represent the most commonly employed purification approach, utilizing solvent systems such as toluene/hexanes to achieve purity levels of 95-97% with recovery yields of 85-90% [12].

Column chromatography provides enhanced purification capabilities using dichloromethane/methanol gradient systems. This technique can achieve purity levels of 97-99% with recovery yields of 80-85% [12]. The method is particularly effective for removing closely related impurities and protecting group by-products .

Preparative high-performance liquid chromatography offers the highest purity levels (>99%) but with lower recovery yields (70-75%) [14]. This technique utilizes acetonitrile/water mobile phases with trifluoroacetic acid modifiers to achieve baseline separation of the target compound from impurities [10]. The method is essential for obtaining analytical standards and high-purity samples for critical applications [10].

Recrystallization techniques using ethyl acetate/hexanes solvent systems provide excellent purity (98-99%) with high recovery yields (90-95%) [12]. This approach is particularly valuable for large-scale purification where material recovery is critical for economic viability [12].

Quality control analytical methods employ multiple complementary techniques to ensure product specification compliance. High-performance liquid chromatography analysis confirms purity levels ≥97.0% by area normalization methods [15]. Acidimetric analysis provides orthogonal purity confirmation with specifications ≥85.0% [15].

Spectroscopic characterization includes proton nuclear magnetic resonance spectroscopy for structural verification. Characteristic chemical shifts include aromatic protons at 7.87-7.19 ppm, aliphatic protons at 4.20-4.13 ppm for the fluorenylmethyl groups, and methylene protons at 3.11-2.82 ppm for the phenylalanine side chain [11] [16].

Physical property verification includes melting point determination (180-187°C), optical rotation measurement ([α]₂₀/D -37°, c = 1 in DMF), and molecular weight confirmation by mass spectrometry [17] [14]. These parameters ensure batch-to-batch consistency and specification compliance .

Stability assessment under recommended storage conditions (2-8°C) confirms long-term product integrity [15]. The compound demonstrates excellent stability when stored as a white to off-white powder under controlled temperature conditions .

Dates

Last modified: 08-15-2023

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